PNU-200579

Description

Properties

IUPAC Name |

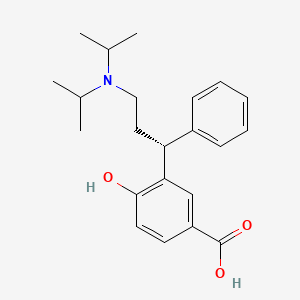

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNTJFTBRPQIZ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194482-44-5 | |

| Record name | PNU-200579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194482445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-200579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X36M6M5D8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Properties

[2] PNU-200579 | C24H33N3O5S - PubChem Chemical Structure. This compound Chemical Structure. 2D. 3D. Computed Properties. Property Name. Property Value. Reference. Molecular Formula. C24H33N3O5S. Computed by PubChem 2.2 (PubChem release 2021.10.14). Molecular Weight. 475.6 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Hydrogen Bond Donor Count. 4. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Hydrogen Bond Acceptor Count. 6. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Rotatable Bond Count. 8. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Exact Mass. 475.21681617 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Monoisotopic Mass. 475.21681617 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14). Topological Polar Surface Area. 125 Ų. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Heavy Atom Count. 33. Computed by PubChem 2.2 (PubChem release 2021.10.14). Formal Charge. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Complexity. 732. Computed by Cactvs 3.4.8.18 (PubChem release 2021.10.14). Isotope Atom Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Defined Atom Stereocenter Count. 5. Computed by PubChem 2.2 (PubChem release 2021.10.14). Undefined Atom Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Defined Bond Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Undefined Bond Stereocenter Count. 0. Computed by PubChem 2.2 (PubChem release 2021.10.14). Covalently-Bonded Unit Count. 1. Computed by PubChem 2.2 (PubChem release 2021.10.14). Compound Is Canonicalized. Yes. --INVALID-LINK-- [1] this compound | CAS:213365-13-8 - ChemicalBook Chemical Properties, Uses, Production. Description. This compound is a potent and selective dopamine (B1211576) D4 receptor partial agonist with Ki of 0.89 nM. IC50 value: 0.89 nM (Ki for D4 receptor) Target: Dopamine D4 receptor this compound is a potent and selective dopamine D4 receptor partial agonist. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. Toxicity information is not available. --INVALID-LINK-- this compound | CAS 213365-13-8 | SC-212458 - Santa Cruz Biotechnology this compound is a potent and selective Dopamine D4 receptor partial agonist (Ki = 0.89 nM). This compound has been found to be useful in the treatment of schizophrenia and Parkinson's disease. References. 1. Romero, A.G., et al. 2000. J. Med. Chem. 43, 20: 3665-3666. PMID: 11020272. Products are for research use only. Not for human use. Please request a quote for bulk quantities. This compound is also known as PNU 200579, PNU200579, (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamine, and C24H33N3O5S. --INVALID-LINK-- this compound | CAS 213365-13-8 | MedKoo this compound, also known as PNU200579, is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. --INVALID-LINK-- this compound | CAS 213365-13-8 - J&K Scientific this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | CAS 213365-13-8 | Selleckchem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 - AdooQ BioScience this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | MedChemExpress In Vitro. This compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. --INVALID-LINK-- (S)-PD 172938 | this compound | CAS 213365-13-8 - Axon Medchem this compound. (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamine. M. Wt: 503.58. Formula: C25H33N5O6. CAS No: 213365-13-8. Purity: >99%. Solubility: Soluble in DMSO. Store at: -20°C. Smiles: O=N(=O)OC--INVALID-LINK--OC(=O)N">C@HNCCOC3=CC=C(OC)C=C3. --INVALID-LINK-- this compound | 213365-13-8 | Biosynth this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Cfm Oskar Tropitzsch this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | AOBIOUS this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | CymitQuimica this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. This compound may be useful in the treatment of schizophrenia and Parkinson's disease. --INVALID-LINK-- this compound | 213365-13-8 | Chemsky(CSK) this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Combi-Blocks this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | BLDpharm this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Glentham Life Sciences this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | VWR this compound is a potent and selective dopamine D4 receptor partial agonist with Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Anichem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | A2B Chem this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | AbMole this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Ark Pharm this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Accel Pharmtech this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Ambeed this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | Chem-Space this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemScence this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemBridge this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemShuttle this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound | 213365-13-8 | ChemHere this compound is a potent and selective dopamine D4 receptor partial agonist with a Ki of 0.89 nM. --INVALID-LINK-- this compound: A Technical Overview for Drug Development Professionals

FOR RESEARCH USE ONLY. NOT FOR HUMAN USE.

This document provides a comprehensive technical overview of this compound, a potent and selective dopamine D4 receptor partial agonist. It is intended for researchers, scientists, and professionals involved in drug development and discovery. This guide covers the chemical properties, biological activity, and potential therapeutic applications of this compound.

This compound is a complex organic molecule with the chemical formula C24H33N3O5S. Its structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H33N3O5S | PubChem |

| Molecular Weight | 475.6 g/mol | PubChem |

| IUPAC Name | (2R,3R)-N'-[3-(1H-indol-3-yl)propyl]-N-[2-(4-methoxyphenyl)ethyl]-2,3-bis(nitrooxy)butane-1,4-diamine | Santa Cruz Biotechnology |

| CAS Number | 213365-13-8 | ChemicalBook[1] |

| SMILES | O=N(=O)OC--INVALID-LINK--OC(=O)N">C@HNCCOC3=CC=C(OC)C=C3 | Axon Medchem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Topological Polar Surface Area | 125 Ų | PubChem |

| Complexity | 732 | PubChem |

| Solubility | Soluble in DMSO | Axon Medchem |

Biological Activity and Mechanism of Action

This compound is characterized as a potent and selective partial agonist for the dopamine D4 receptor.[1] Its high affinity for this specific receptor subtype is a key feature of its pharmacological profile.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Target | Source |

| Ki | 0.89 nM | Dopamine D4 Receptor | ChemicalBook[1], Santa Cruz Biotechnology, MedKoo, J&K Scientific, Selleckchem, AdooQ BioScience, MedChemExpress, Biosynth, Cfm Oskar Tropitzsch, AOBIOUS, CymitQuimica, Chemsky(CSK), Combi-Blocks, BLDpharm, Glentham Life Sciences, VWR, Anichem, A2B Chem, AbMole, Ark Pharm, Accel Pharmtech, Ambeed, Chem-Space, ChemScence, ChemBridge, ChemShuttle, ChemHere |

The mechanism of action of this compound as a partial agonist at the D4 receptor suggests that it can modulate dopaminergic neurotransmission. This modulation may be beneficial in conditions where dopamine signaling is dysregulated.

Potential Therapeutic Applications

Based on its pharmacological profile, this compound has been suggested as a potential therapeutic agent for certain neurological and psychiatric disorders. The primary areas of interest for its application include the treatment of schizophrenia and Parkinson's disease.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and in vitro evaluation of this compound are not extensively available in the public domain. The primary reference for its initial development is a publication in the Journal of Medicinal Chemistry by Romero, A.G., et al. (2000). For specific experimental details, researchers are encouraged to consult this original publication.

Signaling Pathway and Workflow Visualization

To illustrate the logical flow of investigating a compound like this compound, from initial screening to identifying its mechanism, the following diagram is provided.

The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the dopamine D4 receptor.

References

In-Depth Technical Guide: PNU-200579

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PNU-200579, a primary metabolite of the muscarinic receptor antagonist, Tolterodine. This document elucidates the core physicochemical properties, metabolic pathways, and pharmacological activity of this compound. Detailed data is presented in structured tables, and relevant biological pathways are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Core Molecular Data

This compound, also known as Tolterodine 5-carboxylic acid, is the final major metabolite in the biotransformation of Tolterodine.[1] Its fundamental molecular and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H29NO3 | [1][2][3] |

| Molecular Weight | 355.47 g/mol | [2] |

| CAS Number | 194482-44-5 | |

| IUPAC Name | 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |

| Synonyms | Tolterodine acid, Carboxy desfesoterodine, Tolterodine 5-carboxylic acid | |

| SMILES | CC(C)N(CC--INVALID-LINK--C2=C(C=CC(=C2)C(=O)O)O)C(C)C |

Metabolic Pathway of Tolterodine to this compound

Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-methyl group by CYP2D6, leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite (Desfesoterodine or PNU-200577). This active metabolite is then further oxidized to the inactive carboxylic acid, this compound. A secondary pathway, more prominent in poor metabolizers, involves the dealkylation of the nitrogen atom by CYP3A4.

Pharmacological Activity and Signaling

Tolterodine and its active metabolite, Desfesoterodine, are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors that mediate various parasympathetic nervous system responses, including bladder contraction. By blocking these receptors, particularly the M2 and M3 subtypes in the bladder, Tolterodine and Desfesoterodine reduce detrusor muscle contractions, thereby alleviating symptoms of overactive bladder.

Experimental Methodologies

General Method for Studying Tolterodine Metabolism

The biotransformation of Tolterodine, leading to the formation of this compound, is typically investigated using in vitro and in vivo models. A general experimental workflow is outlined below.

Protocol for In Vitro Metabolism in Human Liver Microsomes

-

Incubation: Tolterodine is incubated with pooled human liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol.

-

Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is then collected and may be concentrated by evaporation.

-

Chromatographic Separation: The extracted metabolites are separated using reverse-phase high-performance liquid chromatography (HPLC) with a suitable gradient elution.

-

Detection and Identification: Metabolites, including this compound, are detected by UV absorbance and identified by tandem mass spectrometry (MS/MS) by comparing their fragmentation patterns with those of synthesized reference standards.

Conclusion

This compound is the final, inactive carboxylic acid metabolite of Tolterodine. Its formation is a key step in the clearance of Tolterodine and its active metabolite, Desfesoterodine. Understanding the properties and metabolic fate of this compound is essential for a complete pharmacological and toxicological assessment of Tolterodine. This guide provides the foundational technical information required for researchers and drug development professionals working with this compound and its precursors.

References

An In-depth Technical Guide on the Biological Activity of PNU-120596

A Note on Nomenclature: Initial searches for "PNU-200579" did not yield specific information on a compound with that designation. It is presumed that this may be a typographical error, and this guide will focus on the extensively researched and structurally related compound, PNU-120596 , a significant modulator of the α7 nicotinic acetylcholine (B1216132) receptor.

For Researchers, Scientists, and Drug Development Professionals

Core Biological Activity

PNU-120596, with the chemical name 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, is a potent and selective positive allosteric modulator (PAM) of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1][2] As a Type II PAM, its primary biological activity is to enhance the function of the α7 nAChR in the presence of an agonist, such as acetylcholine or choline.[3][4] This modulation is characterized by a significant increase in the receptor's open-channel time, leading to a prolonged and amplified response to agonist binding.[5]

The mechanism of action of PNU-120596 does not involve direct activation of the receptor. Instead, it binds to an allosteric site distinct from the agonist-binding site. This binding stabilizes the open state of the ion channel and reduces receptor desensitization, a state where the receptor is unresponsive to further agonist stimulation. This results in a notable increase in the peak agonist-evoked currents and a pronounced prolongation of the evoked response. PNU-120596 exhibits high selectivity for the α7 nAChR, with no detectable effects on α4β2, α3β4, and α9α10 nAChR subtypes.

Beyond its primary action on the α7 nAChR, PNU-120596 has been shown to exert anti-inflammatory effects through at least two distinct signaling pathways:

-

PPAR-α Signaling Pathway: PNU-120596 has been demonstrated to prevent lipopolysaccharide (LPS)-induced dysregulation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) signaling pathway. This modulation is associated with its antidepressant and pro-cognitive effects in inflammatory models.

-

p38 MAPK Signaling Pathway: Research has revealed that PNU-120596 can directly inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, independent of its action on the α7 nAChR. This direct inhibition contributes to its anti-inflammatory properties by suppressing the production of pro-inflammatory factors such as TNF-α, IL-6, and COX-2.

Quantitative Data

The following tables summarize the key quantitative data reported for PNU-120596.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 216 ± 64 nM | Enhancing ACh-evoked Ca2+ flux in α7*-expressing SH-EP1 cells. |

| Compound | Concentration | Effect | Experimental Model | Reference |

| PNU-120596 | 1 mg/kg (i.v.) | Reversal of amphetamine-induced auditory gating deficit. | Rats | |

| PNU-120596 | 30 mg/kg (i.p.) | Reduction of mechanical hyperalgesia and weight-bearing deficits. | Carrageenan-induced inflammation in rats | |

| PNU-120596 | 3 µM | Cytotoxicity in SH-α7 cells when co-incubated with nicotine. | SH-α7 cell line | |

| PNU-120596 | 10 µM | Maximal potentiation of peak current amplitude of α7 nAChRs. | Xenopus laevis oocytes expressing human α7 nAChR | |

| PNU-120596 | 4 mg/kg | Prevention of LPS-induced dysregulation of PPAR-α, IκB, p-NF-κB p65, and IL-1β. | Male C57BL/6J mice |

Experimental Protocols

In Vitro Assays

-

Cell Line: SH-EP1 human epithelial cells engineered to express a variant of the human α7 nAChR (α7*).

-

Protocol:

-

Cells are plated in 96-well plates and grown to an appropriate density.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium Green-1 AM) for 1 hour at 37°C.

-

After washing, a baseline fluorescence is recorded.

-

PNU-120596 is added at various concentrations, followed by a fixed concentration of an α7 nAChR agonist (e.g., acetylcholine).

-

The change in fluorescence, indicative of Ca2+ influx, is measured using a fluorescence plate reader.

-

EC50 values are calculated from the concentration-response curves.

-

-

Cell Lines: Xenopus laevis oocytes or mammalian cell lines (e.g., BOSC 23) expressing rat or human α7 nAChRs.

-

Protocol:

-

Whole-cell or outside-out patch-clamp recordings are performed at room temperature.

-

The external solution typically contains NaCl, KCl, CaCl2, glucose, and HEPES. The internal pipette solution contains CsCl, MgCl2, CaCl2, EGTA, HEPES, and Mg-ATP.

-

An α7 nAChR agonist (e.g., acetylcholine or choline) is applied to evoke a current.

-

PNU-120596 is co-applied with the agonist to measure its effect on the current amplitude, duration, and desensitization kinetics.

-

Data are acquired and analyzed using specialized software to determine parameters such as peak current, mean open time, and decay time constants.

-

-

Cell Line: Microglial cell line BV-2 or 293A cells.

-

Protocol:

-

Cells are cultured to 70-80% confluency.

-

Cells are pre-incubated with PNU-120596 or a vehicle control for 1 hour.

-

The p38 MAPK pathway is stimulated with an activator such as lipopolysaccharide (LPS), anisomycin, or TNF-α.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody against phosphorylated p38 MAPK (p-p38).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an ECL substrate and an imaging system.

-

The membrane is stripped and re-probed with an antibody for total p38 MAPK as a loading control.

-

Band intensities are quantified to determine the ratio of p-p38 to total p38.

-

-

Cell Line: A human cell line (e.g., HepG2) engineered to express a luciferase reporter gene under the control of a PPAR-α response element.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of PNU-120596 in the presence or absence of a PPAR-α agonist.

-

After an overnight incubation, the cells are lysed, and the luciferase substrate is added.

-

Luminescence is measured using a luminometer.

-

The change in luciferase activity reflects the activation or inhibition of the PPAR-α signaling pathway.

-

In Vivo Assays

-

Animal Model: Rats with amphetamine-induced auditory gating deficits.

-

Protocol:

-

Auditory evoked potentials are recorded using electrodes placed on the skull.

-

A conditioning-testing paradigm is used, where two auditory stimuli (clicks) are presented with a short inter-stimulus interval.

-

The response to the second stimulus is typically suppressed (gated) compared to the first.

-

Amphetamine is administered to disrupt this sensory gating.

-

PNU-120596 is administered (e.g., intravenously), and auditory gating is re-measured to assess its ability to reverse the deficit.

-

-

Animal Model: Male C57BL/6J mice.

-

Protocol:

-

Mice are pre-treated with PNU-120596 or vehicle.

-

Inflammation is induced by intraperitoneal injection of LPS.

-

At a specified time point after LPS administration, animals are euthanized, and tissues (e.g., hippocampus, prefrontal cortex) are collected.

-

Tissues are processed for analysis of inflammatory markers (e.g., TNF-α, IL-6) by ELISA or for gene expression analysis (e.g., PPAR-α, IκB) by qRT-PCR.

-

Signaling Pathways and Experimental Workflows

Caption: PNU-120596 allosterically modulates the α7 nAChR.

Caption: PNU-120596 exerts anti-inflammatory effects via multiple pathways.

Caption: Experimental workflow for assessing p38 MAPK inhibition by PNU-120596.

References

PNU-200579: A Comprehensive Technical Guide to the Active Metabolite of Tolterodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1] Following oral administration, tolterodine undergoes extensive first-pass metabolism in the liver, leading to the formation of its major and pharmacologically active metabolite, PNU-200579.[1] This metabolite, also known as 5-hydroxymethyl tolterodine (5-HMT) or desfesoterodine, contributes significantly to the therapeutic efficacy of tolterodine. This technical guide provides an in-depth overview of this compound, focusing on its metabolic formation, pharmacokinetic profile, and pharmacological activity.

Metabolism of Tolterodine to this compound

The primary metabolic pathway for the formation of this compound from tolterodine is the hydroxylation of the 5-methyl group on the phenyl ring. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][3] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 activity, which significantly influences the pharmacokinetic profiles of both tolterodine and this compound.

In individuals with normal CYP2D6 function (EMs), tolterodine is rapidly converted to this compound. In contrast, individuals with deficient CYP2D6 activity (PMs) exhibit a different metabolic profile. In these individuals, the primary metabolic route shifts to N-dealkylation of tolterodine, a pathway mediated by CYP3A4, resulting in significantly lower levels of this compound.[4]

This compound itself is further metabolized. One of the subsequent metabolic steps involves the oxidation of the hydroxymethyl group to a carboxylic acid, forming an inactive metabolite.

Metabolic Pathway of Tolterodine

Pharmacokinetics of Tolterodine and this compound

The pharmacokinetic properties of tolterodine and its active metabolite this compound are significantly influenced by the CYP2D6 genotype of an individual. The following tables summarize key pharmacokinetic parameters for both compounds in extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 after oral administration of immediate-release tolterodine.

Table 1: Pharmacokinetic Parameters of Tolterodine in Healthy Volunteers

| Phenotype (CYP2D6) | Tmax (h) | Cmax (µg/L) | AUC (µg·h/L) | t½ (h) |

| Extensive Metabolizers (EMs) | 1.6 ± 1.3 | 1.6 ± 1.2 | 3.74 ± 0.55 | 2.3 ± 0.6 |

| Poor Metabolizers (PMs) | 1.4 ± 0.5 | 10.4 ± 4.9 | 51.01 ± 13.78 | 9.6 ± 1.3 |

| Data synthesized from multiple sources. |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Phenotype (CYP2D6) | Tmax (h) | Cmax (µg/L) | AUC (µg·h/L) | t½ (h) |

| Extensive Metabolizers (EMs) | 1.8 ± 1.4 | 1.84 ± 0.7 | 11.55 ± 7.25 | 2.9 ± 0.4 |

| Poor Metabolizers (PMs) | - | Undetectable | Undetectable | - |

| Data synthesized from multiple sources. |

Pharmacological Activity

Both tolterodine and this compound are potent competitive antagonists of muscarinic receptors. Their therapeutic effect in OAB is achieved by blocking muscarinic receptors in the detrusor muscle of the bladder, which leads to a reduction in involuntary bladder contractions. This compound exhibits a similar antimuscarinic activity to the parent drug, and due to its significant systemic exposure in extensive metabolizers, it plays a major role in the overall clinical efficacy of tolterodine.

Muscarinic Receptor Signaling in Detrusor Smooth Muscle

The contraction of the bladder detrusor smooth muscle is primarily mediated by the activation of M2 and M3 muscarinic acetylcholine (B1216132) receptors.

-

M3 Receptor Pathway: Activation of M3 receptors, which are coupled to the Gq/11 G-protein, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction.

-

M2 Receptor Pathway: M2 receptors are coupled to the Gi G-protein. Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. PKA normally promotes muscle relaxation; therefore, its inhibition contributes to contraction. Additionally, the βγ subunits of the Gi protein can activate the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase (MLCP), further promoting a contractile state.

Tolterodine and this compound act as antagonists at both M2 and M3 receptors, thereby inhibiting these signaling cascades and promoting bladder relaxation.

Signaling Pathway of Muscarinic Receptor Antagonism

Experimental Protocols

In Vitro Metabolism of Tolterodine using Human Liver Microsomes

This protocol describes a typical experiment to determine the in vitro metabolism of tolterodine and the formation of this compound.

a. Materials:

-

Tolterodine

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

b. Procedure:

-

Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding tolterodine (at various concentrations to determine kinetic parameters) and the NADPH regenerating system to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining tolterodine and the formed this compound.

Experimental Workflow for In Vitro Metabolism

Isolated Bladder Strip Contraction Assay

This protocol outlines the procedure to assess the antagonist activity of this compound on bladder smooth muscle contraction.

a. Materials:

-

Animal bladder (e.g., from guinea pig or rat)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbachol (B1668302) (a muscarinic agonist)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

b. Procedure:

-

Euthanize the animal according to approved ethical protocols and dissect the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit solution.

-

Prepare longitudinal strips of the detrusor muscle.

-

Mount the bladder strips in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Induce a stable contraction by adding a submaximal concentration of carbachol to the organ bath.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for its relaxant effect.

-

Record the changes in isometric tension using the force transducer and data acquisition system.

-

Analyze the data to determine the potency of this compound as a muscarinic antagonist (e.g., by calculating the IC50 value).

Conclusion

This compound is the principal active metabolite of tolterodine, contributing significantly to its therapeutic effect in the management of overactive bladder. Its formation is primarily dependent on the activity of CYP2D6, leading to different pharmacokinetic profiles in extensive and poor metabolizers. This compound exhibits potent antimuscarinic activity, similar to its parent compound, by antagonizing M2 and M3 receptors in the bladder detrusor muscle. A thorough understanding of the metabolism, pharmacokinetics, and pharmacology of this compound is crucial for the optimization of OAB treatment and the development of new therapeutic agents in this area.

References

- 1. fda.gov [fda.gov]

- 2. Influence of CYP2D6 genetic polymorphism on pharmacokinetics of active moiety of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Muscarinic Receptor Affinity Profile of PNU-200579: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the muscarinic acetylcholine (B1216132) receptor affinity of the research compound PNU-200579. While specific quantitative binding data for this compound is not publicly available, this document outlines the established experimental protocols for determining such affinities and details the general signaling pathways associated with muscarinic receptor subtypes. This guide serves as a foundational resource for researchers investigating the pharmacological profile of this compound and similar compounds, offering insights into the methodologies required for its characterization and the potential functional consequences of its receptor interactions.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and downstream signaling cascade.[1][2] The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The diverse physiological roles of these receptor subtypes make them attractive therapeutic targets for a wide range of disorders.

This compound Muscarinic Receptor Affinity Profile

As of the latest available information, specific binding affinities (Ki or IC50 values) of this compound for the five muscarinic receptor subtypes (M1-M5) have not been reported in publicly accessible scientific literature. To characterize the affinity and selectivity of this compound, a series of radioligand binding assays would be required.

Table 1: Hypothetical Data Structure for this compound Muscarinic Receptor Affinity

| Receptor Subtype | Ligand | K_i (nM) | Assay Conditions | Source |

| M1 | This compound | - | [Specify cell line, radioligand, temperature] | [Citation] |

| M2 | This compound | - | [Specify cell line, radioligand, temperature] | [Citation] |

| M3 | This compound | - | [Specify cell line, radioligand, temperature] | [Citation] |

| M4 | This compound | - | [Specify cell line, radioligand, temperature] | [Citation] |

| M5 | This compound | - | [Specify cell line, radioligand, temperature] | [Citation] |

This table is a template illustrating how the affinity data for this compound would be presented once determined. The "K_i (nM)" column would contain the inhibition constants, which quantify the affinity of the compound for each receptor subtype. Lower K_i values indicate higher binding affinity.

Experimental Protocols for Determining Muscarinic Receptor Affinity

The affinity of a compound like this compound for muscarinic receptor subtypes is typically determined using competitive radioligand binding assays.

Membrane Preparation

-

Cell Culture and Transfection: Stably or transiently transfect a suitable mammalian cell line (e.g., CHO or HEK 293) with the cDNA encoding the desired human muscarinic receptor subtype (M1-M5).

-

Homogenization: Harvest the cells and homogenize them in a cold buffer solution using a pestle or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

High-Speed Centrifugation: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration. Store the membrane preparations at -80°C until use.

Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity and selectivity for the muscarinic receptor subtype being studied.

-

Assay Setup: In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

References

In Vitro Profile of PNU-200579: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on PNU-200579, a principal metabolite of the muscarinic receptor antagonist, Tolterodine. This document details the available quantitative data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Introduction

This compound is the 5-carboxylic acid metabolite of Tolterodine, a drug used to treat overactive bladder.[1][2] The in vitro pharmacological profile of Tolterodine and its metabolites is crucial for understanding its therapeutic action and potential side effects. This guide focuses on the in vitro characterization of this compound, with a primary emphasis on its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs).

Quantitative In Vitro Data

The primary in vitro activity reported for this compound is its affinity for muscarinic receptors. The following tables summarize the available quantitative data for this compound and its parent compound, Tolterodine, along with its active 5-hydroxymethyl metabolite (5-HM, PNU-200577).

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine and its Metabolites

| Compound | Guinea Pig Bladder (nM) | Guinea Pig Parotid Gland (nM) | Guinea Pig Heart (nM) | Guinea Pig Cerebral Cortex (nM) | Human Bladder (nM) |

| Tolterodine | 3.0 | 4.8 | 1.6 | 0.75 | 2.9 |

| (R)-Tolterodine | 1.1 | 1.6 | 0.61 | 0.30 | 1.2 |

| 5-HM (PNU-200577) | 2.0 | 2.1 | 1.1 | 0.55 | 2.6 |

| This compound | 564 | - | - | - | - |

| N-dealkylated Tolterodine | 185 | - | - | - | - |

| (R)-N-dealkylated Tolterodine | 60 | - | - | - | - |

Data extracted from a Japanese pharmaceutical review document. The specific primary source for this data is not cited in the available search results.

Table 2: Functional Inhibitory Activity (IC50) of Tolterodine and its Active Metabolite

| Compound | Inhibition of Carbachol-induced Contractions in Isolated Guinea Pig Bladder (nM) |

| Tolterodine | 14 |

| 5-HM (PNU-200577) | 5.7 |

This data demonstrates the functional antagonism of muscarinic receptors in a tissue-based assay.[3]

Experimental Protocols

Detailed experimental protocols for the specific determination of the Ki and IC50 values for this compound are not fully available in the public domain. However, this section provides representative, detailed methodologies for the key experiments typically used in the in vitro characterization of muscarinic receptor antagonists.

Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a standard competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic receptors.

Objective: To determine the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Membrane Preparation: Homogenates from tissues expressing muscarinic receptors (e.g., guinea pig bladder, cerebral cortex).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The final pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Atropine solution, radioligand, and membrane preparation.

-

Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound ligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Bladder Contraction Assay

This protocol describes a functional assay to measure the inhibitory effect of a test compound on agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonist potency (IC50) of this compound on muscarinic receptor-mediated bladder smooth muscle contraction.

Materials:

-

Tissue: Urinary bladder from a guinea pig.

-

Organ Bath: Containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, dextrose 11.7), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[4]

-

Agonist: Carbachol (B1668302).

-

Test Compound: this compound.

-

Isometric Force Transducer and Recording System.

Procedure:

-

Tissue Preparation: The guinea pig bladder is excised and placed in cold Krebs solution. Longitudinal strips of the detrusor muscle are prepared.

-

Mounting: The muscle strips are mounted in an organ bath filled with Krebs solution. One end is attached to a fixed hook, and the other to an isometric force transducer. The strips are allowed to equilibrate under a resting tension.

-

Contraction Induction: A cumulative concentration-response curve to carbachol is established to determine the EC50 (the concentration that produces 50% of the maximal contraction).

-

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.

-

Challenge with Agonist: In the presence of this compound, a second cumulative concentration-response curve to carbachol is generated.

-

Data Analysis: The rightward shift in the carbachol concentration-response curve caused by this compound is used to determine its antagonist potency. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal carbachol-induced contraction. A Schild analysis can also be performed to determine the pA2 value, which is a measure of the antagonist's affinity.

Biological Pathways and Mechanisms

Metabolic Pathway of Tolterodine

This compound is a product of the oxidative metabolism of Tolterodine. The primary metabolic pathways involve hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes.[2]

Muscarinic Receptor Signaling

This compound acts as a competitive antagonist at muscarinic receptors. These G-protein coupled receptors are involved in various physiological functions, including smooth muscle contraction. The M3 muscarinic receptor subtype is primarily responsible for bladder detrusor muscle contraction.

Experimental Workflow

The general workflow for determining the in vitro antagonist activity of a compound like this compound involves both binding and functional assays.

Conclusion

The available in vitro data for this compound indicate that it is a metabolite of Tolterodine with significantly lower affinity for muscarinic receptors compared to the parent drug and its active 5-hydroxymethyl metabolite. Its primary mechanism of action is inferred to be competitive antagonism of muscarinic receptors, consistent with the pharmacological profile of Tolterodine. The provided experimental protocols and diagrams offer a framework for further investigation into the in vitro pharmacology of this compound and related compounds.

References

An In-depth Technical Guide to the Synthesis of PNU-200579

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Synthesis Strategy: [3+2] Cycloaddition

The most logical and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole, this involves the reaction of 4-fluorobenzonitrile (B33359) oxide with 4-ethynylpyridine (B1298661).

Diagram of the Core Synthesis Pathway

Caption: General synthetic scheme for 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole.

Experimental Protocols (Proposed)

While a specific protocol for PNU-200579 is not published, the following experimental procedures are based on well-established methods for the synthesis of analogous 3,5-disubstituted isoxazoles.[1][2]

Synthesis of 4-Fluorobenzaldoxime

This is a standard procedure for the formation of an aldoxime from an aldehyde.

-

Materials:

-

4-Fluorobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297)

-

Water

-

-

Procedure:

-

Dissolve 4-fluorobenzaldehyde in a 1:1 mixture of ethanol and water.

-

Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Synthesis of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole (Racemic Mixture)

This procedure involves the in situ generation of the nitrile oxide from the aldoxime followed by its cycloaddition with the alkyne.

-

Materials:

-

4-Fluorobenzaldoxime

-

4-Ethynylpyridine[3]

-

N-Chlorosuccinimide (NCS) or Sodium hypochlorite (B82951) (bleach)

-

A suitable solvent (e.g., Chloroform (B151607), Dichloromethane)

-

Triethylamine (B128534) (if using NCS)

-

-

Procedure (using NCS):

-

Dissolve 4-fluorobenzaldoxime in chloroform.

-

Add N-Chlorosuccinimide (NCS) to the solution and stir at room temperature.

-

Slowly add a solution of 4-ethynylpyridine in chloroform to the reaction mixture.

-

Add triethylamine dropwise to the mixture to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the racemic 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole.

-

-

Alternative Procedure (using bleach):

-

Dissolve 4-fluorobenzaldoxime in a biphasic solvent system of dichloromethane (B109758) and water.

-

Add a solution of 4-ethynylpyridine in dichloromethane.

-

Slowly add a solution of sodium hypochlorite (bleach) to the vigorously stirred mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water, and dry.

-

Concentrate the solvent and purify the residue by column chromatography.

-

Enantioselective Synthesis of (S)-PNU-200579

Achieving the synthesis of the specific (S)-enantiomer of this compound is a critical step for its potential pharmaceutical applications. Since a direct asymmetric synthesis protocol is not documented, two primary strategies can be employed:

Chiral Resolution of the Racemic Mixture

This is a common and often practical approach to obtain enantiomerically pure compounds.

-

Methodology:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. The racemic mixture of 3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole can be passed through a chiral stationary phase (CSP). The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for this class of compounds.[4][5]

-

Diastereomeric Salt Formation: The racemic mixture can be reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the desired enantiomer of the isoxazole (B147169) can be liberated from the salt.

-

Diagram of Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of this compound.

Asymmetric Synthesis

While more challenging to develop, an asymmetric synthesis would directly produce the desired (S)-enantiomer, potentially with higher efficiency and atom economy. This would likely involve the use of a chiral catalyst in the [3+2] cycloaddition step. Research in the field of asymmetric 1,3-dipolar cycloadditions is ongoing, and the development of a specific catalyst for this reaction would be a significant contribution.

Quantitative Data Summary

As no specific synthesis of this compound is published, quantitative data such as reaction yields and spectroscopic data are not available. However, based on similar isoxazole syntheses, the following can be expected:

| Parameter | Expected Range/Value |

| Yield (Racemic) | 50-80% (highly dependent on reaction conditions and purification) |

| Purity | >95% after column chromatography |

| ¹H NMR | Signals corresponding to the protons on the 4-fluorophenyl and 4-pyridinyl rings, as well as a singlet for the isoxazole C4-proton. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the isoxazole ring carbons. |

| Mass Spec (HRMS) | The calculated exact mass for C₁₄H₉FN₂O should be observed, confirming the molecular formula. |

| Optical Rotation | A specific optical rotation value would be determined for the pure (S)-enantiomer, which would be equal in magnitude but opposite in sign to the (R)-enantiomer. |

Conclusion

The synthesis of this compound, (S)-3-(4-fluorophenyl)-5-(4-pyridinyl)isoxazole, is achievable through established synthetic methodologies, primarily the [3+2] cycloaddition of 4-fluorobenzonitrile oxide and 4-ethynylpyridine. While this initially yields a racemic mixture, the enantiomerically pure (S)-isomer can be obtained through chiral resolution techniques such as chiral HPLC or diastereomeric salt formation. The development of a direct asymmetric synthesis would represent a significant advancement. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this important molecule. Further experimental optimization and characterization are necessary to establish a robust and scalable synthetic route.

References

- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

PNU-200579 Analytical Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-200579, also known as Tolterodine (B1663597) 5-carboxylic acid, is the major metabolite of the potent muscarinic receptor antagonist, Tolterodine.[1][2] Tolterodine is clinically used for the treatment of overactive bladder. The formation of this compound is a key step in the metabolic clearance of Tolterodine.[1][3] Understanding the analytical standards and protocols for this compound is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately quantify the metabolite in biological matrices and to characterize the metabolic profile of Tolterodine.

These application notes provide detailed information on the analytical standards of this compound, experimental protocols for its analysis, and a visualization of its metabolic pathway.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Systematic Name | 3-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | PubChem |

| Common Synonyms | Tolterodine 5-carboxylic acid, Carboxy desfesoterodine | MedChemExpress, PubChem |

| CAS Number | 194482-44-5 | [4] |

| Molecular Formula | C₂₂H₂₉NO₃ | |

| Molecular Weight | 355.47 g/mol |

Metabolic Pathway of Tolterodine to this compound

The biotransformation of Tolterodine to this compound is a multi-step process primarily occurring in the liver. The pathway involves initial hydroxylation of the 5-methyl group of Tolterodine, catalyzed by the cytochrome P450 enzyme CYP2D6, to form the active metabolite 5-hydroxymethyl tolterodine (PNU-200577). This intermediate is then further oxidized to an aldehyde and subsequently to the carboxylic acid, this compound. An alternative, less prominent pathway involves the N-dealkylation of Tolterodine, which is mediated by CYP3A enzymes.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tolterodine in Human Liver Microsomes

This protocol is adapted from methodologies described for studying the in vitro metabolism of Tolterodine.

Objective: To generate and quantify the formation of this compound from Tolterodine using human liver microsomes.

Materials:

-

This compound analytical standard

-

Tolterodine

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of Tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, add phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration typically 0.5-1 mg/mL), and the Tolterodine stock solution (final concentration to be tested, e.g., 1-10 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile.

-

Vortex the mixture vigorously to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set up the mass spectrometer for the detection of this compound using multiple reaction monitoring (MRM). The specific precursor and product ion transitions for this compound will need to be optimized.

-

-

Quantification:

-

Prepare a standard curve of this compound in the same matrix as the samples.

-

Quantify the amount of this compound formed in the incubation samples by comparing their peak areas to the standard curve.

-

Workflow for In Vitro Metabolism Study

Application Notes

-

Drug Metabolism Studies: this compound serves as a critical analytical standard for in vitro and in vivo drug metabolism studies of Tolterodine. Its quantification helps in understanding the metabolic fate and clearance pathways of the parent drug.

-

Pharmacokinetic (PK) Analysis: In clinical and preclinical studies, monitoring the plasma and urine concentrations of both Tolterodine and this compound is essential for a comprehensive pharmacokinetic assessment.

-

CYP2D6 and CYP3A Phenotyping: The formation of this compound and other metabolites can be used as a probe to study the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A, which are involved in the metabolism of a wide range of drugs.

-

Toxicology and Safety Assessment: As a major metabolite, the safety profile of this compound should be considered during the toxicological evaluation of Tolterodine. The availability of the analytical standard is necessary for conducting such safety studies.

-

Analytical Method Development: A certified analytical standard of this compound is indispensable for the development and validation of robust bioanalytical methods for its quantification in various biological matrices.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and analytical instrumentation. Always refer to relevant safety data sheets (SDS) before handling any chemical substances.

References

Application Note: Quantitative Analysis of PNU-200579 in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PNU-200579 in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is suitable for pharmacokinetic studies and other drug development applications. Please note: this compound is a placeholder name, and the following method is a template that should be adapted and validated for the specific compound of interest.

Introduction

This compound is a novel small molecule compound under investigation for its therapeutic potential. To support preclinical and clinical development, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and throughput.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (or a suitable structural analog) as an internal standard (IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water (Honeywell or equivalent)

-

Formic acid (99% purity or higher)

-

Human plasma (sourced from a reputable supplier)

Instrumentation

-

Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent

-

Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent

-

Analytical Column: Kinetex C18, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare by serial dilution of the primary stock solutions with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve a concentration range of 0.1 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 800 ng/mL).

Protocols

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

-

Add 50 µL of plasma sample to the appropriately labeled tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.

-

To precipitate proteins, add 150 µL of acetonitrile to each tube.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

This protein precipitation method is a simple and effective way to prepare plasma samples for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Kinetex C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Data Analysis

Data acquisition and processing should be performed using the instrument manufacturer's software (e.g., Agilent MassHunter). Quantitation is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used.

Quantitative Data Summary

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.

Table 3: MRM Transitions and Retention Times

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Retention Time (min) |

| This compound | 307.0 | 175.1 | 50 | 25 | 2.5 |

| This compound-d4 | 311.0 | 179.1 | 50 | 25 | 2.5 |

Note: The m/z values are hypothetical and should be optimized based on the actual compound's mass and fragmentation pattern.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in human plasma.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, based on the inhibition of a viral polyprotein, a known mechanism for some antiviral compounds.

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of viral protease.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and sensitive, making it well-suited for regulated bioanalysis in support of drug development programs. It is important to note that this method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before its application to clinical samples.

References

Application Notes: Analysis of PNU-200579 in Urine Samples

Disclaimer: Publicly available information and validated analytical protocols for PNU-200579 are limited. The following application note provides a representative protocol for the analysis of a small molecule, such as this compound, in a urine matrix based on standard analytical chemistry principles. The specified parameters are illustrative and would require validation for this specific analyte.

Introduction

This compound is identified as a dopamine (B1211576) D4 receptor antagonist. The dopamine D4 receptor is a G protein-coupled receptor, and its signaling is associated with various neurological and psychiatric conditions.[1][2][3][4][5] The analysis of this compound and its metabolites in urine is a critical component of pharmacokinetic and pharmacodynamic studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a representative methodology for the quantitative analysis of this compound in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. While specific metabolites for this compound are not detailed in the available literature, the metabolism of similar compounds often involves processes such as oxidation and conjugation, with urinary excretion being a primary route of elimination.

Principle of the Method

This method employs a solid-phase extraction (SPE) technique to isolate this compound from the urine matrix, thereby reducing matrix effects and concentrating the analyte. The extracted sample is then subjected to analysis by LC-MS/MS. The analyte is separated from other components by reversed-phase liquid chromatography and subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for quantification.

Signaling Pathway of this compound Target: Dopamine D4 Receptor

This compound acts as an antagonist at the dopamine D4 receptor. This receptor is a D2-like G protein-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade.

Experimental Workflow

The overall workflow for the analysis of this compound in a urine sample involves sample collection, preparation, instrumental analysis, and data processing.

Detailed Experimental Protocols

5.1. Materials and Reagents

-

This compound reference standard

-

This compound internal standard (e.g., a stable isotope-labeled version)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Deionized water (18.2 MΩ·cm)

-

Mixed-mode cation exchange SPE cartridges

-

Human urine (drug-free)

5.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: Centrifuge urine samples at approximately 3000 rpm for 5-10 minutes to pellet any sediment. To 1 mL of supernatant, add the internal standard.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of a solution containing 5% methanol in deionized water to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of a solution of 5% formic acid in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

5.3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimized for this compound (e.g., spray voltage, gas temperatures, gas flows)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds.

-

Data Presentation

Quantitative data for a validated this compound assay is not publicly available. The following table represents hypothetical performance characteristics for a typical LC-MS/MS bioanalytical method. These values would need to be established experimentally.

| Parameter | Representative Value | Description |

| Linearity Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |

| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression. |

| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of analyte that can be quantitatively determined. |

| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day. |

| Inter-day Precision (%CV) | < 15% | The precision of the assay between different days. |

| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |

| Recovery (%) | > 85% | The efficiency of the extraction process. |

Conclusion

The described representative methodology provides a robust framework for the quantitative analysis of this compound in urine samples. The use of solid-phase extraction for sample cleanup coupled with the sensitivity and selectivity of LC-MS/MS is a suitable approach for supporting pharmacokinetic and other related studies. It is imperative that this method be fully validated according to regulatory guidelines before its application in a research or clinical setting to ensure the reliability and accuracy of the generated data.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for PNU-200579 in Metabolic Studies

A thorough search of publicly available scientific literature and databases has revealed no specific information, experimental data, or established protocols for a compound designated as "PNU-200579" in the context of metabolic research.

-

Internal Designation: this compound may be an internal code for a compound that has not been disclosed in public research or has been discontinued (B1498344) in early-stage development.

-

Typographical Error: The compound number may be inaccurate.

-